molecular formula C17H21N7O2 B2718287 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide CAS No. 2034494-08-9

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide

Cat. No.: B2718287
CAS No.: 2034494-08-9
M. Wt: 355.402
InChI Key: VJCVHSBGLSNEJT-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C17H21N7O2 and its molecular weight is 355.402. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2/c1-11-14(12(2)26-22-11)3-6-17(25)19-13-7-8-23(9-13)16-5-4-15-20-18-10-24(15)21-16/h4-5,10,13H,3,6-9H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCVHSBGLSNEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Oxazole Ring : Contributes to the compound's stability and potential reactivity.
  • Triazolo-Pyridazine Moiety : Implicated in various biological interactions.
  • Pyrrolidine Group : Enhances lipophilicity and bioavailability.

The molecular formula is C18_{18}H22_{22}N6_{6}O, with a molecular weight of approximately 342.41 g/mol.

Research indicates that this compound may exhibit its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the oxazole and triazole rings suggests potential inhibition of specific enzymes involved in metabolic pathways.
  • Anticancer Activity : Preliminary studies have shown that similar compounds with oxazole derivatives possess cytotoxic properties against various cancer cell lines. For instance, compounds with related structures have demonstrated significant inhibition of cell proliferation in glioma cell lines through apoptosis induction .

Pharmacological Effects

The pharmacological profile includes:

  • Antitumor Activity : Studies indicate that the compound may induce cell cycle arrest and apoptosis in cancer cells. For example, related oxazole derivatives have exhibited IC50_{50} values in the low micromolar range against glioma cells .
CompoundCell LineIC50_{50} (µM)
5fC65.13
5fSH-SY5Y5.00
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in modulating inflammatory pathways, potentially reducing cytokine release and inflammatory cell infiltration .

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The findings revealed that certain derivatives with similar structural motifs had selective toxicity towards cancer cells while sparing normal cells. Flow cytometry analysis confirmed that these compounds induced apoptosis through mitochondrial pathways .

Hemorheological Activity

Another study highlighted the hemorheological effects of compounds containing oxazole groups. These compounds exhibited properties comparable to established angioprotective agents like pentoxifylline, indicating potential applications in treating vascular disorders .

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